N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide
Description
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: is a synthetic organic compound characterized by the presence of a tetrahydronaphthalene core linked to two acetamide groups via methylene bridges
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-[[4-(acetamidomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]acetamide |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)17-9-13-7-8-14(10-18-12(2)20)16-6-4-3-5-15(13)16/h3-6,13-14H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
RICTWIGYKJCSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCC(C2=CC=CC=C12)CNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be obtained through the hydrogenation of naphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized to introduce methylene groups at the 1 and 4 positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable catalyst.
Amidation: The final step involves the reaction of the functionalized tetrahydronaphthalene with acetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired compound.
Industrial Production Methods
Industrial production of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.
Catalytic Functionalization: Use of industrial catalysts for efficient Friedel-Crafts alkylation.
Continuous Amidation: Implementation of continuous flow reactors for the amidation step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the acetamide groups or to reduce any oxidized derivatives.
Substitution: The methylene groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the acetamide groups.
Substitution Products: Compounds with new substituents replacing the methylene groups.
Scientific Research Applications
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene bridges and acetamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: can be compared with other bis-acetamide compounds, such as:
Uniqueness
The uniqueness of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide lies in its tetrahydronaphthalene core, which provides a rigid and stable framework. This structural feature enhances its binding interactions and makes it a valuable scaffold in medicinal chemistry and materials science.
Biological Activity
N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide is a synthetic compound with potential biological activity. Its structure comprises a tetrahydronaphthalene moiety linked by methylene groups to diacetamide functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- Boiling Point : 557.4 ± 23.0 °C (predicted)
- Density : 1.070 ± 0.06 g/cm³ (predicted)
- pKa : 15.84 ± 0.46 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors associated with neurotransmission or hormonal signaling.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
Pharmacological Activity
Research indicates that compounds related to tetrahydronaphthalene structures often display significant biological activities:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and neurodegeneration .
- Anti-inflammatory Effects : There is evidence suggesting that such compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound:
- Acute Toxicity : Limited data available; further studies are needed to determine LD50 values.
- Chronic Exposure Risks : Long-term effects remain largely unstudied; caution is advised in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
